molecular formula C12H13NS B7896044 [4-(4-Methylphenyl)thiophen-2-yl]methanamine

[4-(4-Methylphenyl)thiophen-2-yl]methanamine

Cat. No.: B7896044
M. Wt: 203.31 g/mol
InChI Key: DLUONBVUCJELJX-UHFFFAOYSA-N
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Description

[4-(4-Methylphenyl)thiophen-2-yl]methanamine is a heterocyclic amine featuring a thiophene ring substituted at the 2-position with a 4-methylphenyl group and a methanamine (-CH2NH2) side chain. Its molecular formula is C12H13NS, with a molecular weight of 203.30 g/mol. The compound’s structure combines the electron-rich thiophene moiety with a lipophilic 4-methylphenyl group, making it a versatile scaffold for pharmaceutical and materials science applications. Synthesis typically involves Suzuki-Miyaura coupling or nitrile reduction protocols, as seen in related compounds .

Properties

IUPAC Name

[4-(4-methylphenyl)thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-6,8H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUONBVUCJELJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methylphenyl)thiophen-2-yl]methanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Substitution with 4-Methylphenyl Group: The thiophene ring is then subjected to a Friedel-Crafts alkylation reaction with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methanamine Group: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be achieved by reacting the intermediate compound with formaldehyde and ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-Methylphenyl)thiophen-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding thiol or amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Chlorine, bromine, nitric acid, sulfuric acid.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Chemistry:

    Catalysis: [4-(4-Methylphenyl)thiophen-2-yl]methanamine can be used as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in various organic reactions.

    Material Science: The compound is explored for its potential in the development of conductive polymers and organic semiconductors.

Biology and Medicine:

    Pharmaceuticals: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with antimicrobial, anti-inflammatory, or anticancer properties.

    Biochemical Research: It can be used as a probe or intermediate in the synthesis of biologically active molecules.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agrochemicals: It may serve as an intermediate in the production of herbicides, insecticides, and fungicides.

Mechanism of Action

The mechanism of action of [4-(4-Methylphenyl)thiophen-2-yl]methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to desired biological outcomes. For example, as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Key structural variations among analogues include substituents on the phenyl ring, heterocycle type, and substitution patterns. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Notes
[4-(4-Methylphenyl)thiophen-2-yl]methanamine 4-Methylphenyl on thiophene-2 C12H13NS 203.30 Baseline compound; methyl enhances lipophilicity
[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine 4-Methoxyphenyl on thiophene-2 C12H13NOS 219.30 Methoxy group increases polarity and hydrogen-bonding capacity
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine 4-Methoxyphenyl on thiophene-5 C12H13NOS 219.30 Positional isomer; altered electronic distribution due to thiophene substitution pattern
[4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine 3,5-Difluorophenyl on thiophene-2 C11H9F2NS 225.26 Fluorine substituents enhance electronegativity and metabolic stability
(5-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine 4-Trifluoromethoxyphenyl on thiophene-2 C12H10F3NOS 285.27 Strong electron-withdrawing group; impacts reactivity and bioavailability

Key Findings :

  • Electron-Donating vs. Withdrawing Groups: Methyl and methoxy groups (electron-donating) improve solubility in non-polar media, while fluorine and trifluoromethoxy groups (electron-withdrawing) enhance stability and binding affinity in polar environments .
  • Positional Isomerism : Substitution at the 5-position of thiophene (vs. 2-position) alters conjugation pathways, affecting UV-Vis absorption and redox properties .
Heterocycle Variations

Replacing thiophene with other heterocycles modulates electronic and steric properties:

Compound Name Heterocycle Molecular Formula Molecular Weight Key Properties/Notes
(2-(p-Tolyl)thiazol-4-yl)methanamine Thiazole C11H12N2S 204.29 Thiazole’s nitrogen increases basicity; potential for metal coordination
(4-(Thiophen-2-yl)phenyl)methanamine Phenyl C11H11NS 189.27 Phenyl backbone reduces ring strain; simpler synthesis but lower electron richness
[4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride Imidazole C8H11Cl2N3S 252.16 Imidazole enables pH-dependent solubility; dihydrochloride salt improves crystallinity

Key Findings :

  • Thiazole vs. Thiophene : Thiazole’s nitrogen atom enhances hydrogen-bonding capacity, improving interactions with biological targets .
  • Imidazole Derivatives : The imidazole ring’s basicity allows for pH-responsive behavior, useful in drug delivery systems .
Functional Group Modifications

Variations in the methanamine side chain or adjacent groups influence reactivity and application:

Compound Name Functional Group Molecular Formula Key Properties/Notes
(5-(4-(Methylsulfonyl)phenylsulfonyl)thiophen-2-yl)methanamine Sulfonyl C12H14NO4S3 Sulfonyl groups improve solubility and act as hydrogen-bond acceptors; used in enzyme inhibition studies
(4-(Thiophen-2-yl)phenyl)methanaminium iodide Quaternary ammonium C11H12INS Iodide salt enhances stability; cationic form aids in ionic liquid applications

Key Findings :

  • Sulfonyl Groups : Increase polarity and thermal stability, making derivatives suitable for high-temperature catalysis .
  • Quaternary Ammonium Salts : Improve ionic conductivity, relevant in electrochemistry .

Key Findings :

  • Suzuki Coupling Efficiency : Methoxy and methyl substituents on phenyl rings yield comparably high efficiencies (~70%), while bulkier groups (e.g., trifluoromethoxy) reduce yields due to steric hindrance .
  • Salt Formation : Dihydrochloride derivatives (e.g., imidazole-based compounds) often require additional purification steps, lowering overall yields .

Biological Activity

[4-(4-Methylphenyl)thiophen-2-yl]methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structure-activity relationships (SAR), and various biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as comprising a thiophene ring substituted with a 4-methylphenyl group and a methanamine moiety. The synthesis typically involves:

  • Formation of the Thiophene Ring : Utilizing methods such as the Paal-Knorr synthesis, where dicarbonyl compounds react with sulfur sources.
  • Electrophilic Substitution : Introducing the 4-methylphenyl group at the 4-position of the thiophene.
  • Introduction of the Methanamine Group : This can be achieved through reductive amination techniques.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds with thiophene structures exhibit notable antimicrobial properties. For instance, this compound has been tested against several bacterial strains, demonstrating significant inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), as evidenced by increased caspase activity.

Cell Line IC50 (µM) Mechanism of Action
MCF-75.0Caspase activation and cell cycle arrest
HeLa10.0Induction of oxidative stress
A5497.5Apoptotic pathway activation

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of the thiophene ring and the para-methyl substitution on the phenyl group are crucial for enhancing biological activity. Variations in these substituents lead to significant changes in potency.

  • Para vs. Meta Substitutions : Compounds with para-substituted groups exhibited higher potency compared to their meta counterparts.
  • Functional Group Modifications : Introduction of electron-withdrawing groups at specific positions improved binding affinity and biological activity.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model for cancer therapy. The compound was administered to mice bearing MCF-7 tumors, resulting in a significant reduction in tumor size compared to controls.

Study Design

  • Treatment Regimen : Daily administration for 14 days.
  • Outcome Measures : Tumor size reduction, survival rate, and histopathological analysis.

Results

The treated group showed a tumor size reduction of approximately 45% compared to baseline measurements.

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